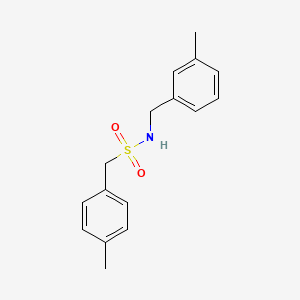
N-(3-甲基苄基)-1-(4-甲基苯基)甲磺酰胺
描述
N-(3-methylbenzyl)-1-(4-methylphenyl)methanesulfonamide is a chemical compound synthesized from methanesulfonyl chloride and related amines. It has garnered interest due to its unique molecular structure and properties, which can lead to various applications in chemistry and pharmaceuticals.
Synthesis Analysis
The synthesis of related methanesulfonamides typically involves reactions with methanesulfonyl chloride. For instance, N,N-Dibenzylmethanesulfonamide was synthesized using this method, demonstrating a general approach for creating similar compounds (Datta, Buglass, Hong, & Lim, 2008).
Molecular Structure Analysis
The molecular structure of compounds like N-(3,4-Dimethylphenyl)methanesulfonamide shows specific conformations where the amide H atom lies on one side of the benzene ring plane, while the methanesulfonyl group is on the opposite side. This arrangement is significant for its biological activity and is a common feature in methanesulfonanilides (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Methanesulfonamides like N-(4-Substituted-benzyl-N'-tert-butylbenzyl thioureas) show antagonistic activity on the vanilloid receptor, indicating a role in biological systems. The methanesulfonamido group's structure, including its oxygens and amide hydrogen, plays a critical role in this activity (Park et al., 2004).
Physical Properties Analysis
Physical properties of methanesulfonamides, such as crystal packing and bond parameters, are significant for understanding their stability and reactivity. The molecules of N,N-Dibenzylmethanesulfonamide, for example, are packed in antiparallel arrays, affecting its physical stability and interactions (Datta et al., 2008).
科学研究应用
碳酸酐酶抑制
N-(3-甲基苄基)-1-(4-甲基苯基)甲磺酰胺及其衍生物已被研究其对碳酸酐酶同工酶的抑制活性。这些化合物被发现表现出纳摩尔抑制浓度,表明它们作为碳酸酐酶有效抑制剂的潜力,碳酸酐酶在各种生理过程中起着关键作用,包括呼吸、酸碱平衡以及房水和脑脊液的形成。对不同同工酶的活性差异表明选择性抑制应用的潜力 (Supuran, Maresca, Gregáň, & Remko, 2013).
香草素受体拮抗作用
N-(3-甲基苄基)-1-(4-甲基苯基)甲磺酰胺衍生物的研究也延伸到它们与香草素受体的相互作用。这些研究表明,甲磺酰胺基团,特别是其甲基成分的大小,在香草素受体的拮抗活性中起着至关重要的作用。这一见解对于开发靶向香草素受体的新型镇痛和抗炎剂具有重要意义 (Park et al., 2004).
分子构象和光谱
N-(3-甲基苄基)-1-(4-甲基苯基)甲磺酰胺一直是详细量子化学研究的主题,以了解其分子构象、NMR 化学位移和振动跃迁。此类研究对于阐明化合物生物学和药理学效应的基础结构-活性关系至关重要。这些研究的见解通过提供分子结构如何影响生物活性的更深入理解,为药物设计和开发的更广泛领域做出了贡献 (Karabacak, Cinar, & Kurt, 2010).
属性
IUPAC Name |
1-(4-methylphenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-13-6-8-15(9-7-13)12-20(18,19)17-11-16-5-3-4-14(2)10-16/h3-10,17H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWLVJWRPMBKFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-chlorophenyl)-N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-4-quinolinecarboxamide](/img/structure/B4618672.png)

![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4618687.png)
![N,N'-bis[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4618694.png)
![2-[ethyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B4618701.png)
![N-(3-fluoro-4-methylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4618709.png)

![2-({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1-phenylethyl)acetamide](/img/structure/B4618730.png)

![3-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4618749.png)
![4-bromo-1-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4618754.png)
![1-[2-(4-fluorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4618761.png)
![N-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-methyl-1H-benzimidazol-5-yl}benzenesulfonamide](/img/structure/B4618764.png)
![2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4618772.png)